An In-depth Technical Guide to 2-Chloro-2-cyclohexen-1-ol (CAS 29541-18-8)
An In-depth Technical Guide to 2-Chloro-2-cyclohexen-1-ol (CAS 29541-18-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and handling of 2-chloro-2-cyclohexen-1-ol, a substituted cyclohexenol of interest in synthetic organic chemistry. This document is intended to serve as a technical resource, offering insights into its molecular characteristics and practical guidance for its laboratory application.
A Note on Chemical Identification
It is important to note a discrepancy in the available literature regarding the CAS number for 2-chloro-2-cyclohexen-1-ol. While the designated CAS number for this guide is 29541-18-8, another CAS number, 6498-39-1, is also associated with this chemical name in some databases.[1][2] Researchers are advised to consider both identifiers when conducting literature searches.
Part 1: Physicochemical Properties
Table 1: Computed Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO | PubChem[3] |
| Molecular Weight | 132.59 g/mol | PubChem[3] |
| Exact Mass | 132.0341926 Da | PubChem[1][3] |
| XLogP3-AA | 1.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][3] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[3] |
Note: Experimental data for boiling point, melting point, and density were not found in the reviewed literature.
Part 2: Synthesis of 2-Chloro-2-cyclohexen-1-ol
A reliable method for the synthesis of 2-chloro-2-cyclohexen-1-ol is the selective 1,2-reduction of the corresponding α,β-unsaturated ketone, 2-chloro-2-cyclohexen-1-one. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is particularly effective for this transformation, minimizing the competing 1,4-conjugate addition.[4][5]
Experimental Protocol: Luche Reduction of 2-Chloro-2-cyclohexen-1-one
This protocol is adapted from established procedures for the Luche reduction.[4]
Materials:
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2-chloro-2-cyclohexen-1-one
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Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Saturated aqueous sodium bicarbonate solution (NaHCO₃)
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Diethyl ether or Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-2-cyclohexen-1-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in anhydrous methanol at room temperature with stirring.
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Cooling: Cool the resulting solution to 0 °C using an ice bath.
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Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Vigorous gas evolution may be observed.
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Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-chloro-2-cyclohexen-1-ol can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of 2-chloro-2-cyclohexen-1-ol via Luche reduction.
Part 3: Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Vinyl proton: A triplet in the region of 6.0-6.5 ppm. - CH-OH proton: A broad singlet or multiplet in the region of 4.0-4.5 ppm. - Allylic protons: Multiplets in the region of 2.0-2.5 ppm. - Aliphatic protons: Multiplets in the region of 1.5-2.0 ppm. |
| ¹³C NMR | - C-Cl carbon: A signal in the region of 125-135 ppm. - C=C carbon: A signal in the region of 120-130 ppm. - C-OH carbon: A signal in the region of 65-75 ppm. - Allylic and aliphatic carbons: Signals in the region of 20-40 ppm. |
| IR Spectroscopy | - O-H stretch: A broad band in the region of 3200-3600 cm⁻¹. - C-H stretch (sp²): A sharp peak around 3000-3100 cm⁻¹. - C-H stretch (sp³): Sharp peaks in the region of 2850-3000 cm⁻¹. - C=C stretch: A peak in the region of 1640-1680 cm⁻¹. - C-O stretch: A strong peak in the region of 1000-1200 cm⁻¹. - C-Cl stretch: A peak in the region of 600-800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 132, with a characteristic M+2 isotope peak for chlorine at m/z = 134 (approx. 1/3 the intensity of the M⁺ peak). - Major Fragmentation Pathways: Loss of H₂O (M-18), loss of Cl (M-35), and retro-Diels-Alder fragmentation. |
Part 4: Chemical Reactivity and Applications
2-Chloro-2-cyclohexen-1-ol is a versatile synthetic intermediate. The presence of multiple functional groups—an alcohol, a vinyl chloride, and an alkene—allows for a variety of chemical transformations.
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The Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, etherification, or esterification. It can also serve as a directing group in certain reactions.
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The Vinyl Chloride: The chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to form new carbon-carbon bonds.
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The Alkene: The double bond can undergo addition reactions, such as hydrogenation, halogenation, or epoxidation.
The combination of these reactive sites makes 2-chloro-2-cyclohexen-1-ol a useful building block for the synthesis of complex molecules, including natural products and potential pharmaceutical agents.
Caption: Key reactive sites of 2-chloro-2-cyclohexen-1-ol.
Part 5: Safety and Handling
Specific safety and toxicity data for 2-chloro-2-cyclohexen-1-ol are not available. Therefore, it should be handled with the standard precautions for a new and uncharacterized chemical substance. Based on the data for related compounds such as 2-chlorocyclohexanol, it may cause skin and eye irritation.[6]
General Handling Precautions:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
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Keep away from heat, sparks, and open flames.
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Store in a tightly sealed container in a cool, dry place.
In case of exposure, follow standard first-aid procedures and seek medical attention.
References
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PubChem. (n.d.). 2-Chlorocyclohexen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclohexen-1-ol, 2-chloro-. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 2-Cyclohexen-1-ol, 2-chloro-. Retrieved from [Link]
-
YouTube. (2020, March 1). Luche Reduction. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Cyclohexen-1-ol, 2-chloro- | C6H9ClO | CID 13902954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorocyclohexen-1-ol | C6H9ClO | CID 15455707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
